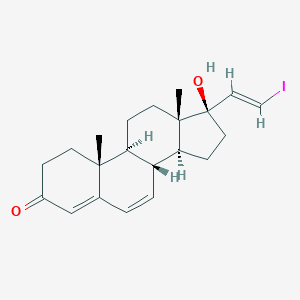

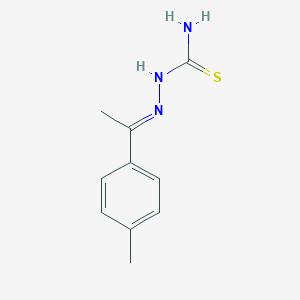

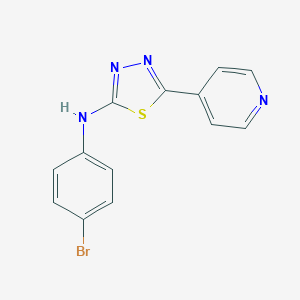

![molecular formula C18H18O2 B233028 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one, also known as 17-ketosteroid, is a steroid hormone that plays a vital role in various biological processes. This compound is synthesized in the adrenal gland and gonads and is involved in the regulation of sexual development, metabolism, and immune function.

Mechanism of Action

3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid exerts its biological effects by binding to specific receptors in the cell, such as the androgen receptor and the estrogen receptor. Upon binding, it activates or inhibits the transcription of specific genes, leading to the observed biological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid are diverse and depend on the tissue and cell type. It has been reported to regulate the development of male and female sex organs, bone growth, and muscle mass. In addition, it has been shown to regulate glucose metabolism, lipid metabolism, and immune function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid in lab experiments include its well-defined biological effects, its availability, and its relatively low cost. However, the limitations of using 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid in lab experiments include its potential toxicity, its instability in certain solvents, and its potential for non-specific binding to other molecules.

Future Directions

The future directions for research on 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid include the identification of novel therapeutic targets, the development of more specific and potent analogs, and the elucidation of its role in various biological processes. In addition, further studies are needed to investigate its potential toxicity and side effects in humans.

Conclusion:

In conclusion, 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid is a steroid hormone that plays a vital role in various biological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid.

Synthesis Methods

The synthesis of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid involves the oxidation of the 17-hydroxyl group of the steroid nucleus using various reagents such as chromium trioxide, pyridinium chlorochromate, and potassium permanganate. The yield of the synthesis process varies depending on the reagent used and the reaction conditions.

Scientific Research Applications

3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. It has been reported to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Furthermore, it has been reported to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for cardiovascular disorders.

properties

Product Name |

3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(13S)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16?,18-/m0/s1 |

InChI Key |

PDRGHUMCVRDZLQ-DAFXYXGESA-N |

Isomeric SMILES |

C[C@]12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

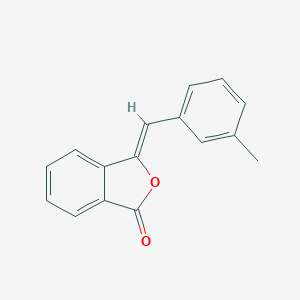

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

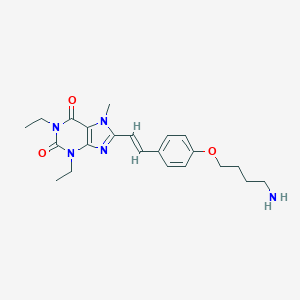

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

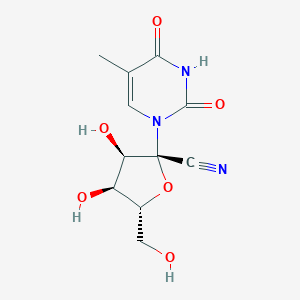

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)